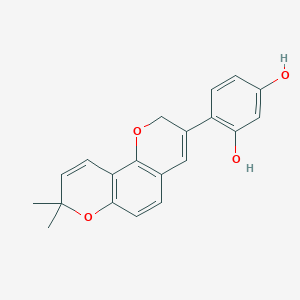
KRAS inhibitor-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzoic acid derivative, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of high-throughput reactors, automated purification systems, and stringent quality assurance protocols to meet regulatory standards. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
KRAS inhibitor-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its binding affinity to KRAS.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be further tested for their biological activity and efficacy in inhibiting KRAS .
科学的研究の応用
KRAS inhibitor-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and diagnostic tools
作用機序
KRAS inhibitor-20 exerts its effects by binding to the KRAS protein in its inactive form, preventing its activation and subsequent signaling through the MAPK and PI3K pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with downstream effectors .
類似化合物との比較
KRAS inhibitor-20 is compared with other KRAS inhibitors such as sotorasib and adagrasib. While sotorasib and adagrasib specifically target the KRAS G12C mutation, this compound has broader activity against multiple KRAS mutations. This makes it a more versatile option for targeting various KRAS-driven cancers. Similar compounds include:
Sotorasib: Targets KRAS G12C mutation.
Adagrasib: Another KRAS G12C inhibitor with a different binding mechanism.
This compound’s unique ability to target multiple KRAS mutations sets it apart from these compounds, offering potential advantages in treating a wider range of KRAS-mutant cancers .
特性
分子式 |
C31H40F4N6O2 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC名 |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
InChIキー |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
正規SMILES |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



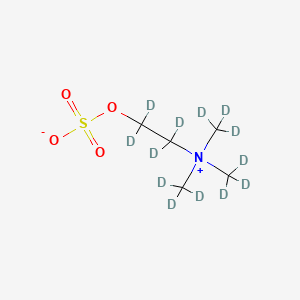
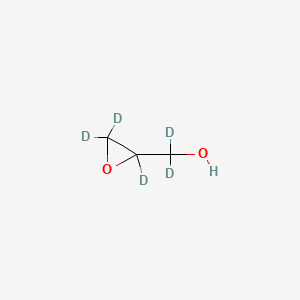

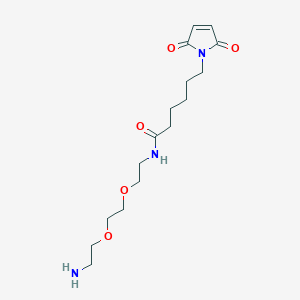

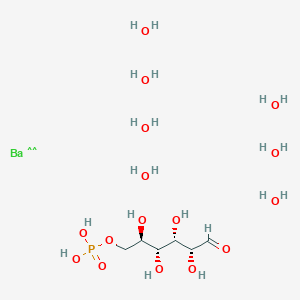
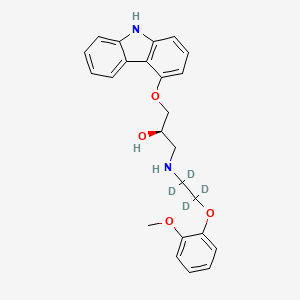
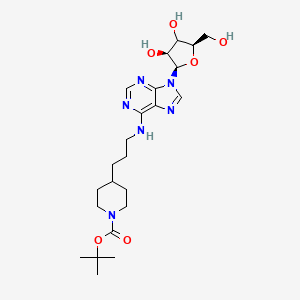

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
